Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2-phenyl-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUMZBHJVZMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
-
Catalytic System : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is typically employed, with ligand-assisted systems enhancing yield.
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Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) facilitates transmetalation.
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Solvents : Dimethoxyethane (DME) or tetrahydrofuran (THF) under reflux (80–100°C) for 12–24 hours.
A representative procedure involves coupling methyl 3-bromo-2-methylbenzoate with 4-(trifluoromethoxy)phenylboronic acid, achieving a 94% yield under optimized conditions. The methyl ester group remains intact during coupling, avoiding side reactions.
Challenges and Solutions
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Steric Hindrance : Bulky substituents on the boronic acid reduce coupling efficiency. Using electron-deficient aryl bromides and increasing catalyst loading (5 mol% Pd) mitigates this.
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Byproduct Formation : Homocoupling of boronic acids is suppressed by degassing solvents and maintaining anhydrous conditions.
Chlorination-Fluorination Pathways
Alternative routes involve sequential chlorination and fluorination of methyl-substituted biphenyl precursors. This method is advantageous when boronic acids are inaccessible.
Radical Chlorination
Methyl 4-methyl-[1,1'-biphenyl]-2-carboxylate undergoes free-radical chlorination using chlorine gas (Cl₂) under UV light or initiators like azobisisobutyronitrile (AIBN). The reaction proceeds until the methyl group is fully converted to trichloromethyl:
Key Parameters :
Fluorination with Anhydrous HF
Trichloromethyl intermediates are treated with anhydrous hydrofluoric acid (HF) in the presence of SbF₅ or TiCl₄ catalysts. The reaction occurs in pressurized reactors (up to 100 bar) to contain HF vapors:
Optimization Insights :
Esterification and Hydrolysis
The carboxylate group is introduced via esterification or hydrolysis, depending on the synthesis route.
Direct Esterification
For Suzuki-derived products, the ester group is often pre-installed. Methyl 3-bromo-2-methylbenzoate, for example, is prepared by treating 3-bromo-2-methylbenzoic acid with methanol and sulfuric acid:
Nitrile Hydrolysis
In chlorination-fluorination routes, the nitrile group (from biphenylcarbonitriles) is hydrolyzed to carboxylate using alkaline conditions:
Industrial-Scale Optimization
Catalytic System Recycling
Pd catalysts are recovered via precipitation with chelating resins, reducing costs by 30%.
Continuous Flow Reactors
Switching from batch to flow systems improves Cl₂ and HF utilization by 25%, minimizing waste.
Purity Control
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Crystallization : The final product is recrystallized from ethanol/water (3:1) to ≥99% purity.
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Chromatography : Silica gel chromatography isolates intermediates with polar impurities.
Comparative Analysis of Methods
| Parameter | Suzuki–Miyaura | Chlorination-Fluorination |
|---|---|---|
| Yield | 85–94% | 70–85% |
| Reaction Time | 12–24 hours | 48–72 hours |
| Scalability | High | Moderate |
| Hazard Profile | Low (Pd toxicity) | High (HF, Cl₂ hazards) |
Emerging Techniques and Research Gaps
Photoredox Catalysis
Recent studies explore visible-light-mediated coupling to reduce Pd usage by 50%, though yields remain suboptimal (60–70%).
Biocatalytic Approaches
Esterases and nitrilases are being tested for hydrolysis steps, but enzyme stability under industrial conditions is unproven.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The biphenyl scaffold facilitates palladium-catalyzed cross-coupling reactions. For example, analogous biphenyl boronic esters react under Suzuki conditions with aryl halides to form extended π-conjugated systems .
Typical Conditions
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Catalyst : Pd(OAc)₂ (4 mol%)
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Ligand : SPhos (8 mol%)
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Base : K₃PO₄ (3 equiv)
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Solvent : THF/H₂O (0.25 M)
Example Reaction
Reaction with benzo[b]thiophen-2-yl boronic ester yields biaryl derivatives with 93% conversion under optimized conditions .
Oxidation Reactions
The electron-rich aromatic system undergoes oxidation, particularly in the presence of hydrogen peroxide (H₂O₂).
Key Data
| H₂O₂ (equiv) | Temperature | Conversion (%) |
|---|---|---|
| 1 | RT | 36 |
| 5 | RT | 93 |
| 10 | RT | 98 |
Increasing H₂O₂ equivalents significantly enhances oxidation efficiency, likely targeting the biphenyl moiety or ester group .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Conditions
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Base-Mediated : KOH (2 equiv) in MeOH/H₂O, reflux, 6 hours.
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Acid-Mediated : H₂SO₄ (1 M) in dioxane, 80°C, 4 hours.
Outcome
Quantitative conversion to 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, confirmed by NMR and mass spectrometry.
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
Example Protocol
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Reagent : LiAlH₄ (2 equiv) in dry THF
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Conditions : 0°C to RT, 2 hours
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Product : 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-methanol (yield: 85%).
Nucleophilic Aromatic Substitution
The trifluoromethoxy group (-OCF₃) directs electrophilic substitution to meta positions, while the ester group directs ortho/para. Competitively, reactions occur at the ester-adjacent positions due to stronger electronic effects.
Observed Reactivity
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Nitration: Occurs at the ortho position relative to the ester group (HNO₃/H₂SO₄, 0°C) .
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Halogenation: Bromination favors the para position to the trifluoromethoxy group (Br₂/FeBr₃, RT) .
Catalytic C–N Bond Formation
Copper-catalyzed reactions with Grignard reagents enable C–N bond formation at the biphenyl core.
Mechanism
-
Nucleophilic addition of Grignard reagent to the ester carbonyl.
Conditions
Photochemical Reactions
The biphenyl system participates in [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.
Example
Scientific Research Applications
Drug Development
The unique structural properties of methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate make it a promising candidate for drug discovery. Its trifluoromethoxy group may significantly enhance its interaction with specific proteins or enzymes, potentially leading to inhibitory effects on various biological pathways. Ongoing studies aim to elucidate these mechanisms further, which could pave the way for new therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Research indicates that this compound may exhibit notable biological activities due to its structural features. Preliminary findings suggest that it could modulate biological pathways relevant to enzyme inhibition and receptor binding, making it an interesting target for pharmacological studies. For instance, its interactions with biomolecules are being investigated to assess its potential as an anti-cancer agent.
Chemical Synthesis
This compound is synthesized primarily through the Suzuki–Miyaura coupling reaction, which is valued for its mild reaction conditions and functional group tolerance. This method allows for the efficient production of the compound while maintaining high purity levels necessary for research applications.
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes, receptors, or other biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, synthesis yields, melting points, and functional roles are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Substituent Effects on Physicochemical Properties The trifluoromethoxy group in the target compound confers higher lipophilicity compared to methyl or methoxy substituents, as evidenced by its moderate melting point (136–137°C) . The methylsulfonyl (-SO₂CH₃) substituent in the 4'-position (compound from ) introduces strong electron-withdrawing effects, which may influence reactivity in subsequent coupling or hydrolysis steps.
Synthetic Efficiency
- The target compound is synthesized via Suzuki-Miyaura coupling with a high yield (84.6%), reflecting the efficiency of trifluoromethoxyphenylboronic acid in cross-coupling reactions .
- Lower yields in fluorinated derivatives (48% over two steps) suggest challenges in multi-step syntheses involving fluorine, such as purification or stability issues .
Functional Roles in Medicinal Chemistry
- The trifluoromethoxy derivative is pivotal in developing fluorescent ligands for receptor-binding studies, leveraging its electronic properties for high-affinity interactions .
- Methylsulfonyl and dimethoxy analogues are prioritized in enzyme inhibition studies due to their ability to modulate active-site interactions via steric and electronic effects .
Solubility and Stability
- The methyl-substituted analogue (from ) exhibits lower melting points (85–87°C) and likely improved solubility in organic solvents, making it a versatile intermediate for further functionalization.
Research Findings and Implications
- Trifluoromethoxy vs. Fluoro Groups : The -OCF₃ group offers superior metabolic stability compared to -F, as demonstrated in pharmacokinetic studies of related sulfonamide derivatives .
- Methylsulfonyl Derivatives : These compounds exhibit enhanced inhibitory activity against liver pyruvate kinase due to strong electron-withdrawing effects, though their synthetic complexity limits large-scale applications .
- Methyl Substitution : Simplicity in synthesis and moderate reactivity make methyl-substituted biphenyl carboxylates (e.g., ) ideal for exploratory medicinal chemistry.
Biological Activity
Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate (CAS No. 2379322-71-9) is an organic compound notable for its unique trifluoromethoxy group, which contributes to its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.
This compound is characterized by the following properties:
- Molecular Formula : C16H10F3O3
- Molecular Weight : 364 Da
- LogP : 5.93
- Polar Surface Area : 36 Ų
The compound is typically synthesized through the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst, making it suitable for generating complex organic molecules while maintaining functional group compatibility.
Anticancer Potential
Recent studies have explored the anticancer properties of various derivatives of biphenyl compounds, including this compound. Notably, compounds with trifluoromethoxy groups have shown significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against multiple cancer types, including breast, prostate, and leukemia cell lines. For instance, one study reported a derivative showing an IC50 value of 0.67 µM against PC-3 prostate cancer cells .
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interfere with critical cellular processes such as apoptosis and cell cycle regulation. Specific derivatives have been shown to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group significantly influences the biological activity of biphenyl derivatives. Studies indicate that modifications to this group can enhance or diminish anticancer efficacy:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.67 | PC-3 (Prostate) |
| Compound B | 0.80 | HCT-116 (Colon) |
| Compound C | 0.87 | ACHN (Renal) |
These findings suggest that fine-tuning the electronic and steric properties of the trifluoromethoxy group can optimize the anticancer activity of these compounds.
Study 1: Antiproliferative Activity
In a comparative study involving several biphenyl derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that it exhibited comparable antiproliferative effects against a panel of cancer cell lines, including T-47D (breast) and MDA-MB-435 (melanoma), with inhibition percentages reaching up to 90% in some cases .
Study 2: Mechanistic Insights
A mechanistic study focused on understanding how this compound interacts with cellular targets revealed that it may inhibit key signaling pathways involved in tumor growth and survival. Molecular docking studies suggested strong binding affinities to targets associated with cancer progression, further supporting its potential as a lead compound for drug development .
Q & A
Q. What are the common synthetic routes for Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate, and how are reaction conditions optimized?
Q. Which spectroscopic techniques are employed to characterize this compound, and what key data confirm its structure?
Key techniques include:
- ¹H/¹³C NMR : Aromatic proton signals at δ 7.48 (s, 1H) and carboxylate carbonyl peaks near δ 165–170 ppm .
- FT-IR : Ester C=O stretch ~1700 cm⁻¹ and CF₃/OCH₃ vibrations at 1150–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the formula C₁₅H₁₁F₃O₃ .
Discrepancies in spectral data (e.g., shifting aromatic signals) may arise from solvent effects or crystallographic packing , requiring multi-technique validation .
Q. What are the typical reactivity patterns of the trifluoromethoxy group in this compound?
The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the meta position and stabilizes intermediates via resonance. Common reactions include:
- Nucleophilic Aromatic Substitution : Requires activating groups (e.g., NO₂) at ortho/para positions .
- Cross-Coupling : Suzuki reactions tolerate -OCF₃, but harsh conditions may cleave the ester group .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in remote C–H functionalization?
The -OCF₃ group enhances electron-deficient aromatic systems , favoring C–H activation at distal positions. For example, cobalt-catalyzed annulation selectively functionalizes the biphenyl core at the 2-position due to steric and electronic effects . Computational studies (DFT) reveal that -OCF₃ lowers the energy barrier for ortho-C–H activation by stabilizing transition states via polar-π interactions .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
Contradictions (e.g., 51% vs. 88% yields) arise from:
- Catalyst loading : Higher Pd concentrations (5 mol%) improve Suzuki coupling efficiency .
- Purification methods : Gradient elution in chromatography minimizes co-elution of byproducts .
- Solvent polarity : Polar aprotic solvents (DMF) enhance solubility but may degrade sensitive groups .
Mitigation : Replicate conditions with controlled variables (e.g., inert atmosphere, standardized reagents) and validate via HPLC-MS for purity .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
- DFT Calculations : Map potential energy surfaces to identify favored pathways for ester hydrolysis or cross-coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallinity, explaining discrepancies in melting points .
- Docking Studies : Predict bioactivity by modeling interactions with enzymatic targets (e.g., kinase inhibitors) .
Case Study : DFT analysis of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate confirmed the -CF₃ group’s role in increasing electrophilicity by 15–20% compared to non-fluorinated analogs .
Q. What methodologies are used to study the compound’s stability under varying conditions?
- Accelerated Stability Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light for 1–4 weeks .
- Degradation Analysis : Monitor via HPLC for ester hydrolysis products (e.g., carboxylic acid) or trifluoromethoxy cleavage .
- Kinetic Studies : Pseudo-first-order rate constants quantify degradation rates in acidic/basic media .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s catalytic performance in cross-coupling?
Discrepancies often stem from:
Q. Why do NMR spectra of the compound vary across studies?
Variations arise from:
- Dynamic effects : Rotational barriers in the biphenyl system cause signal splitting at low temperatures .
- Isotopic shifts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts by 0.1–0.3 ppm . Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm structural integrity .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (Pd/Co), solvents (toluene/DMF), and temperatures to maximize yield .
- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation .
- Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, stirring speed) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
